5-Ethynyl-1H-indazol-3-amine
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Overview
Description
5-Ethynyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties . The presence of an ethynyl group at the 5-position and an amine group at the 3-position of the indazole ring makes this compound particularly interesting for medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized by cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic compounds.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated indazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions or by direct amination of the indazole core.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl or amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
5-Ethynyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: The compound can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Ethynyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anti-tumor effects. The compound’s ethynyl and amine groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 5-Phenyl-1H-indazol-3-amine
- 5-Bromo-1H-indazol-3-amine
- 5-Fluoro-1H-indazol-3-amine
Comparison: 5-Ethynyl-1H-indazol-3-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and therapeutic applications .
Biological Activity
5-Ethynyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound has garnered attention in the scientific community due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by an indazole core with an ethynyl group at the 5-position and an amine group at the 3-position. The synthesis typically involves:
- Formation of the Indazole Core : Cyclization of hydrazine derivatives with ortho-substituted aromatic compounds.
- Introduction of the Ethynyl Group : Achieved through Sonogashira coupling, where a terminal alkyne reacts with a halogenated indazole derivative in the presence of a palladium catalyst.
- Amination : The amine group is introduced via nucleophilic substitution or direct amination.
These synthetic routes are crucial for obtaining high-purity compounds suitable for biological testing .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in various cellular pathways:
- Anti-Tumor Activity : The compound may inhibit enzymes or proteins that promote cell proliferation, contributing to its anti-cancer effects. Studies indicate that it can act as a multi-target kinase inhibitor, impacting pathways critical for tumor growth .
- Anti-Inflammatory Effects : Research suggests that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
Anti-Cancer Studies
Several studies have highlighted the anti-cancer potential of this compound:
- Inhibition of BCR-ABL Kinase : In vitro studies demonstrated that related indazole derivatives exhibit potent inhibition against BCR-ABL kinases, including imatinib-resistant mutants. For instance, AKE-72 (a similar compound) showed IC50 values less than 0.5 nM against BCR-ABL WT .
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including K-562 (a human leukemia cell line), where it induced total growth inhibition at concentrations as low as 154 nM .
Anti-Bacterial Properties
Research also indicates that indazole derivatives, including this compound, possess antibacterial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Comparative Analysis with Related Compounds
The following table compares the biological activity of this compound with other indazole derivatives:
Compound Name | Anti-Tumor Activity (IC50) | Anti-Bacterial Activity | Notes |
---|---|---|---|
This compound | <154 nM | Moderate | Multi-target kinase inhibitor |
5-Bromo-1H-indazol-3-amine | <300 nM | High | Stronger antibacterial effects |
AKE-72 (related compound) | <0.5 nM | Not specified | Potent BCR-ABL inhibitor |
Properties
IUPAC Name |
5-ethynyl-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-6-3-4-8-7(5-6)9(10)12-11-8/h1,3-5H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALPQUFNPKFBOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700110 |
Source
|
Record name | 5-Ethynyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-87-7 |
Source
|
Record name | 5-Ethynyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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